Methyltrioctylammonium Bromide: A Technical Guide for Synthesis & Catalysis
Methyltrioctylammonium Bromide: A Technical Guide for Synthesis & Catalysis
Executive Summary
Methyltrioctylammonium bromide (MTOAB) (CAS: 35675-80-0) is a high-purity quaternary ammonium salt (QAS) critical to modern organic synthesis and nanomedicine. Unlike short-chain surfactants (e.g., CTAB), MTOAB possesses three lipophilic octyl chains, granting it exceptional solubility in non-polar organic solvents like toluene and dichloromethane. This lipophilicity makes it the "gold standard" phase transfer catalyst (PTC) for reactions requiring deep penetration into the organic phase and the primary stabilizing agent in the Brust-Schiffrin method for synthesizing monolayer-protected gold nanoparticles (AuNPs).
This guide details the physicochemical properties, mechanistic pathways, and validated experimental protocols for MTOAB, designed for researchers in drug development and materials science.
Physicochemical Profile
| Property | Data | Note |
| Chemical Name | Methyltrioctylammonium bromide | Also known as Trioctylmethylammonium bromide |
| CAS Number | 35675-80-0 | |
| Molecular Formula | ||
| Molecular Weight | 448.61 g/mol | |
| Appearance | White to off-white solid or paste | Low melting point solid |
| Melting Point | 37–40 °C | Handle at room temp; may liquefy in warm labs |
| Decomposition Temp. | > 110–115 °C | Thermally stable under standard reflux conditions |
| Solubility | Soluble: Toluene, DCM, Chloroform, EthanolInsoluble: Water | Highly lipophilic cation |
| Hygroscopicity | Hygroscopic | Store under inert atmosphere (Ar/N2) |
| Critical Micelle Conc. | N/A (Forms inverse micelles) | Forms inverse micelles in non-polar solvents; does not exhibit classical aqueous CMC |
Mechanistic Functionality[4]
Phase Transfer Catalysis (PTC)
MTOAB functions via an ion-pair extraction mechanism . In a biphasic system (e.g., Water/Toluene), the lipophilic quaternary ammonium cation (
Figure 1: The Starks Extraction Mechanism. MTOAB (
Nanoparticle Stabilization (Brust-Schiffrin Method)
In the synthesis of gold nanoparticles, MTOAB plays a dual role:
-
Phase Transfer Agent: Transfers
from water to toluene. -
Stabilizer/Template: The bromide ion is crucial. It displaces chloride to form
, which is less prone to forming insoluble Au(I)-thiolate polymers than the chloride analog. This ensures a controlled reduction to metallic gold ( ) within inverse micelle-like cages.
Figure 2: Brust-Schiffrin Synthesis Pathway. MTOAB facilitates the transfer of gold ions and modulates the reduction kinetics to prevent bulk aggregation.
Experimental Protocols
Protocol A: Synthesis of MTOAB-Stabilized Gold Nanoparticles
Application: Production of 2–5 nm hydrophobic gold nanoparticles (AuNPs). Source: Adapted from Brust, M. et al. J. Chem. Soc., Chem. Commun. (1994).
Reagents:
-
Hydrogen tetrachloroaurate (III) trihydrate (
) -
Methyltrioctylammonium bromide (MTOAB)
-
Toluene (HPLC grade)
-
Sodium borohydride (
)[1][2] -
Dodecanethiol (or desired alkanethiol)
Workflow:
-
Phase Transfer: Dissolve 30 mL of 30 mM
(aq) in deionized water. Separately, dissolve 2.2 g (approx. 4 equivalents) of MTOAB in 80 mL of toluene. -
Extraction: Mix the two phases vigorously until the aqueous layer becomes clear and the organic (toluene) layer turns deep orange/brown. Discard the aqueous layer.
-
Thiol Addition: Add 0.2 mL of dodecanethiol to the organic phase. Stir for 10 minutes. The solution will fade from orange to colorless or faint white (formation of Au(I) species).
-
Reduction: Freshly prepare 25 mL of 0.4 M
(aq). Add this slowly to the vigorously stirred organic solution. -
Reaction: The solution will instantly turn dark black/red. Continue stirring for 3 hours.
-
Purification: Separate the organic phase. Concentrate to ~10 mL using a rotary evaporator. Precipitate nanoparticles by adding 400 mL of ethanol. Filter or centrifuge to remove excess MTOAB and thiol.
Protocol B: Catalytic Alkylation of Phenylacetonitrile
Application: C-Alkylation of active methylene compounds (Drug intermediate synthesis). Context: MTOAB is preferred over TBAB when the substrate is highly lipophilic.
Reagents:
-
Phenylacetonitrile (Substrate)
-
n-Butyl bromide (Alkylating agent)
-
50% NaOH (aq) (Base)
-
MTOAB (1–2 mol% relative to substrate)
Workflow:
-
Charge: In a round-bottom flask, combine 10 mmol Phenylacetonitrile and 12 mmol n-Butyl bromide.
-
Catalyst Addition: Add 0.1 mmol (approx. 45 mg) of MTOAB.
-
Base Addition: Add 10 mL of 50% NaOH solution. Note: The reaction is exothermic.
-
Reaction: Stir vigorously at room temperature (or 40°C) for 2–4 hours. The high concentration of NaOH and the lipophilic catalyst ensure rapid deprotonation at the interface.
-
Workup: Dilute with water and extract with toluene or ethyl acetate. Wash organic layer with water and brine. Dry over
and concentrate.
Safety, Handling, & Stability
-
Hazard Classification:
-
Skin/Eye Irritant: Causes severe skin burns and eye damage (Category 1B/1).
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410).
-
Acute Toxicity: Harmful if swallowed (H302).
-
-
Handling: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid dust generation.[3]
-
Storage: MTOAB is hygroscopic . Store in a tightly sealed container, preferably in a desiccator or under inert gas. Moisture absorption can alter the molecular weight accuracy during stoichiometry calculations.
-
Thermal Stability: Stable up to ~110°C. Avoid prolonged heating above 100°C to prevent Hofmann elimination (decomposition into trioctylamine and methyl bromide).
References
-
Brust, M., Walker, M., Bethell, D., Schiffrin, D. J., & Whyman, R. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase Liquid–Liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801–802. Link
-
Starks, C. M. (1971).[4] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199. Link
-
Goulet, P. J., & Lennox, R. B. (2010). New insights into the Brust-Schiffrin metal nanoparticle synthesis. Journal of the American Chemical Society, 132(28), 9582-9584. Link
-
Sigma-Aldrich. (n.d.). Methyltrioctylammonium bromide Product Specification & SDS. Link
